Ácido 4-(1,3-dioxo-1,3-dihidro-isoindol-2-ilmetil)-benzoico

Descripción general

Descripción

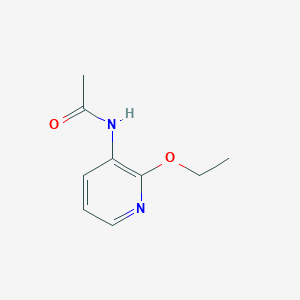

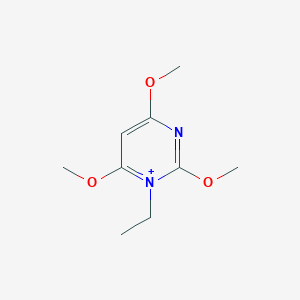

“4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid” is a chemical compound with the molecular formula C16H17NO4 . It’s also known as N-Phthaloyltranexamic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 287.11600 .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

Este compuesto se utiliza en la síntesis de diversos productos farmacéuticos. Ha sido sintetizado a partir de anhídrido ftálico y 4-aminobenzoato de metilo, lo que indica su papel en la creación de moléculas medicinales complejas .

Evaluación de la Actividad Biológica

Los derivados de este compuesto han sido evaluados por sus actividades biológicas, incluyendo posibles propiedades antivirales .

Investigación sobre el Tratamiento del Cáncer

Los derivados del indol, que incluyen este compuesto, han mostrado promesa en el tratamiento de células cancerosas y son objeto de investigación continua por su eficacia en este campo .

Estudios de Tratamiento Microbiano

La investigación sobre derivados del indol también se extiende a su aplicación en el tratamiento de diversos microbios, lo que sugiere un uso potencial en antibióticos o medicamentos antifúngicos .

Tratamientos para Diversos Trastornos

La amplia actividad farmacológica de los derivados del indol implica que este compuesto puede ser útil en el tratamiento de una variedad de trastornos dentro del cuerpo humano .

Transformaciones Químicas

Se han realizado estudios sobre las propiedades de compuestos relacionados para futuras transformaciones químicas, lo que podría conducir a nuevas aplicaciones en la síntesis química .

Propiedades

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-5-7-11(8-6-10)16(20)21/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHMCLGGARGAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227598-41-6 | |

| Record name | 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B514648.png)

![2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B514652.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)

![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)

![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)